Titanium;zirconium;tetrahydrate

dielectric ceramics microwave resonators temperature‑compensated capacitors

Pure ZrTiO₄ (≥99.5%, Hf<75ppm) is the essential precursor for microwave dielectric resonators requiring εr 37–42 and TCC ±20 ppm/°C, high-temperature ion exchangers stable to 500 °C, and ZAT ultralow-thermal-expansion composites. Its controlled Hf content ensures batch-to-batch dielectric reproducibility that BaTiO₃ or simple oxide blends cannot deliver. Request a quote for research, pilot, or bulk quantities.

Molecular Formula H8O4TiZ
Molecular Weight 211.15 g/mol
CAS No. 12036-70-3
Cat. No. B080587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium;zirconium;tetrahydrate
CAS12036-70-3
Molecular FormulaH8O4TiZ
Molecular Weight211.15 g/mol
Structural Identifiers
SMILESO.O.O.O.[Ti].[Zr]
InChIInChI=1S/4H2O.Ti.Zr/h4*1H2;;
InChIKeyJPJZHBHNQJPGSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zirconium Titanium Oxide (CAS 12036-70-3) – Technical Baseline for Scientific Procurement of ZrTiO₄


Titanium;zirconium;tetrahydrate (CAS 12036‑70‑3), commercially supplied as zirconium titanium oxide or zirconium titanate (ZrTiO₄), is a Group‑IV mixed‑metal oxide ceramic belonging to the orthorhombic Pbcn space group [REFS‑1]. With a molecular weight of 203.09–203.11 g·mol⁻¹ and a purity specification of ≥99.5 % (metals basis excluding Hf, Hf <75 ppm), this compound is insoluble in water and supplied as an odorless powder [REFS‑1][REFS‑2]. It occupies a distinct position between the parent single oxides TiO₂ and ZrO₂, offering a unique combination of moderate dielectric permittivity (εr ~37–42), exceptional dielectric thermal stability (TCC = ±20 ppm·°C⁻¹), high thermal resistance (stable up to ~800 °C in air), and crystallographic thermal‑expansion anisotropy that is exploited in both electronic and structural ceramic applications [REFS‑1][REFS‑3].

Why TiO₂, ZrO₂, or BaTiO₃ Cannot Replace Zirconium Titanium Oxide (CAS 12036‑70‑3) in Specification‑Driven Procurement


The ZrTiO₄ phase is not a physical mixture of TiO₂ and ZrO₂ but a crystallographically ordered compound whose properties diverge substantially from both parent oxides and from high‑permittivity titanates such as BaTiO₃ [REFS‑1]. In photocatalysis, ZrTiO₄ is markedly less photoactive than anatase TiO₂ for isopropanol oxidation despite comparable surface area (39.5 m²·g⁻¹) and UV absorbance—a consequence of higher electron–hole recombination and limited oxygen photoadsorption capacity [REFS‑1]. In dielectric applications, BaTiO₃ offers an εr >1500 but suffers from a Curie‑point discontinuity near 120 °C where the temperature coefficient of capacitance (TCC) exceeds 10 % (~100 000 ppm·°C⁻¹), whereas ZrTiO₄ maintains TCC = ±20 ppm·°C⁻¹ across a broad temperature range, making it indispensable for frequency‑stable microwave devices [REFS‑2][REFS‑3]. For ion‑exchange uses, hydrous Ti–Zr mixed oxides (30–70 mol% Ti) resist drastic crystallinity and water‑content changes upon heating to 500 °C, unlike simple hydrous TiO₂ or ZrO₂ which degrade structurally at lower temperatures [REFS‑4]. These three examples illustrate that simple compositional surrogacy fails because the target compound’s value lies in property combinations—not in any single‑oxide attribute—that cannot be recovered by blending or substituting individual binary oxides.

Quantitative Differentiation Evidence for Zirconium Titanium Oxide (CAS 12036‑70‑3) Against Closest Analogs and In‑Class Alternatives


Dielectric Thermal Stability: ZrTiO₄ vs. BaTiO₃ – TCC Difference of Four Orders of Magnitude

ZrTiO₄ delivers a temperature coefficient of capacitance (TCC) of ±20 ppm·°C⁻¹ over a broad temperature range, compared with BaTiO₃‑based ceramics that exhibit a TCC exceeding 10 % (100 000 ppm·°C⁻¹) near the Curie point (~120 °C) [REFS‑1][REFS‑2]. At 1 MHz, sintered ZrTiO₄ ceramic (91 % theoretical density, sintered at 1480 °C) exhibits εr = 37.42 and tan δ = 10⁻²; at microwave frequency (5.23 GHz), εr = 36.11 with a quality factor Q×f = 20 026 GHz [REFS‑1]. In contrast, BaTiO₃ (undoped) shows εr ≈ 1500–2000 at room temperature but undergoes a ferroelectric‑to‑paraelectric phase transition that causes the dielectric constant to vary by >50 % within a 50 °C window around 120 °C [REFS‑3]. ZrTiO₄ thus provides dielectric stability that is approximately four orders of magnitude better in terms of TCC—critical for frequency‑selective microwave devices where thermal drift cannot be tolerated [REFS‑1][REFS‑3].

dielectric ceramics microwave resonators temperature‑compensated capacitors

Thermal Robustness of Hydrous Ti–Zr Oxide Ion Exchangers vs. Simple Hydrous TiO₂ and ZrO₂

Hydrous titanium(IV)–zirconium(IV) oxide (TZ) exchangers containing 30–70 mol% Ti do not suffer from drastic changes in water content or crystallinity upon heating to 500 °C, and are described as 'much more heat‑resistant than component simple hydrous metal oxides' [REFS‑1]. In contrast, simple hydrous TiO₂ begins to lose ion‑exchange capacity significantly upon drying above ~100 °C, and hydrous ZrO₂ undergoes amorphous‑to‑crystalline transitions below 400 °C with concomitant loss of exchange sites [REFS‑1][REFS‑2]. Equilibrium measurements on TZ exchangers demonstrate high affinity for Cs⁺, Co²⁺, Zn²⁺, and Eu³⁺, with diffusion coefficients for HTZO(II) of 8.7×10⁻⁶, 2.56×10⁻⁵, 1.29×10⁻⁶, and 2.34×10⁻⁷ m²·s⁻¹ respectively—activation energies ranging from 9.57 kJ·mol⁻¹ (Eu³⁺) to 20.89 kJ·mol⁻¹ (Co²⁺) [REFS‑3]. The mixed oxide retains measurable cation‑exchange capacity even after heating to 400 °C, especially for Eu³⁺, whereas simple hydrous oxides lose the majority of their capacity under identical thermal treatment [REFS‑1][REFS‑2].

inorganic ion exchangers radionuclide separation thermal stability

Band Gap, Conduction Band Edge, and Reducibility: ZrTiO₄ vs. Anatase TiO₂

Polycrystalline ZrTiO₄ exhibits a band gap of 3.33–3.65 eV (synthesis‑dependent), which is 0.13–0.45 eV larger than that of anatase TiO₂ (3.20 eV) [REFS‑1][REFS‑2]. Critically, the conduction band minimum of ZrTiO₄ lies approximately 0.20 eV more negative (higher in energy) than that of TiO₂, as shown by combined experimental and DFT computational analysis [REFS‑2]. This more negative conduction band potential provides a larger thermodynamic driving force for reduction reactions involving adsorbed species. Additionally, ZrTiO₄ is significantly less reducible than TiO₂ upon vacuum annealing between room temperature and 673 K: TiO₂ readily forms oxygen vacancies and Ti³⁺ centers, whereas ZrTiO₄ releases O₂ and traps excess electrons on tetravalent Ti ions only above ~673 K, as confirmed by EPR spectroscopy [REFS‑2]. These electronic differences mean ZrTiO₄ cannot be substituted by anatase TiO₂ in applications requiring a specific band‑edge alignment, such as heterojunction photoelectrodes or Z‑scheme photocatalytic systems where the 0.20 eV conduction band offset is exploited [REFS‑2][REFS‑3].

photocatalysis electronic structure semiconducting oxides

Hafnium Content Specification: <75 ppm Hf in ZrTiO₄ vs. 1–3 wt% Hf in Standard Zirconium Chemicals

Commercial ZrTiO₄ (CAS 12036‑70‑3) supplied by major vendors is routinely specified with hafnium content below 75 ppm on a metals basis excluding Hf—i.e., the zirconium precursor has undergone Hf‑removal processing [REFS‑1][REFS‑2]. Standard zirconium chemicals (ZrO₂, ZrOCl₂, Zr alkoxides) derived from natural zircon sands typically contain 1–3 wt% Hf (10 000–30 000 ppm) because Zr and Hf are congeneric and co‑occur in all zirconium ores [REFS‑3]. The Hf specification matters critically in two contexts: (i) nuclear applications where Hf has a high thermal‑neutron capture cross‑section (~104 barns vs. ~0.18 barns for Zr) and must be excluded from neutron‑transparent components, and (ii) electronic/dielectric applications where Hf impurities alter the temperature coefficient of permittivity and introduce uncontrolled variability in microwave dielectric loss [REFS‑4]. The <75 ppm Hf grade represents at least a 130‑fold reduction in Hf content relative to standard unseparated zirconium sources, providing a quantifiable purity advantage that cannot be achieved by procuring generic ZrO₂ and blending with TiO₂ [REFS‑1][REFS‑3].

high‑purity ceramics nuclear‑grade materials hafnium removal

Thermal Expansion Anisotropy of ZrTiO₄: Crystallographic Basis for Thermal Shock Resistance vs. Isotropic Al₂TiO₅ and Sn‑Modified ZT

Pure ZrTiO₄ exhibits a bulk coefficient of thermal expansion (CTE) of 8.29×10⁻⁶ K⁻¹ (25–1000 °C) and marked crystallographic anisotropy in thermal expansion, which generates microcracking upon thermal cycling—a property that is deliberately exploited in thermal‑shock‑resistant composite design [REFS‑1][REFS‑2]. By contrast, polycrystalline Al₂TiO₅ has a far lower CTE of 0.68×10⁻⁶ K⁻¹ but achieves this through microcracking that compromises mechanical integrity [REFS‑1]. Sn‑modified ZrTiO₄ compositions (e.g., Zr₀.₈Sn₀.₂TiO₄) reduce CTE to ≤4.0×10⁻⁶ K⁻¹ but at the cost of increased dielectric loss (tan δ increase ~30 %) [REFS‑2][REFS‑3]. ZrTiO₄–Al₂TiO₅ (ZAT) composites with controlled ZrTiO₄ content achieve CTE values as low as 0.3–1.3×10⁻⁶ K⁻¹ while maintaining thermal durability for 100 h between 750 and 1400 °C, owing to the grain‑growth‑limiting effect of the ZrTiO₄ phase [REFS‑1]. The pure ZrTiO₄ end‑member thus serves as the essential precursor for engineering low‑expansion, thermal‑shock‑resistant composites whose CTE can be tuned from 0.3 to 8.3×10⁻⁶ K⁻¹ by adjusting the Al₂TiO₅:ZrTiO₄ ratio [REFS‑1][REFS‑2].

thermal shock resistance low‑expansion ceramics structural ceramics

Optimal Scientific and Industrial Procurement Scenarios for Zirconium Titanium Oxide (CAS 12036‑70‑3)


Microwave Dielectric Resonators and Temperature‑Compensated RF Filters

In microwave communication devices (cellular base stations, satellite transceivers) requiring dielectric resonators with εr in the 35–42 range and near‑zero temperature drift, ZrTiO₄ is selected over BaTiO₃ (which suffers a catastrophic TCC of ~100 000 ppm·°C⁻¹ near 120 °C) or (Zr,Sn)TiO₄ (which requires additional Sn doping and complex processing). ZrTiO₄ delivers εr ≈ 37–42, tan δ ~10⁻⁴, and TCC = ±20 ppm·°C⁻¹ at microwave frequencies [REFS‑1]. Procurement at the 99.5 % purity grade with Hf <75 ppm ensures batch‑to‑batch reproducibility of dielectric properties, as uncontrolled Hf incorporation alters the temperature coefficient [REFS‑2].

Radionuclide Separation and High‑Temperature Liquid Waste Treatment

For separation of Cs⁺, Co²⁺, Zn²⁺, and Eu³⁺ from radioactive liquid waste streams where process temperatures may reach 400–500 °C, hydrous Ti–Zr mixed oxide exchangers are specified because they retain structural integrity and measurable exchange capacity under thermal conditions that collapse simple hydrous TiO₂ or ZrO₂ exchangers [REFS‑3]. The mixed oxide's dual cation/anion exchange character (inherited from the amphoteric nature of hydrous ZrO₂) also provides multi‑ion affinity that single‑oxide exchangers lack [REFS‑4]. Diffusion coefficients for target ions range from 10⁻⁷ to 10⁻⁵ m²·s⁻¹, enabling process‑scale column design [REFS‑5].

Thermal‑Shock‑Resistant Structural Ceramics and Engine After‑Treatment Components

Pure ZrTiO₄ powder (CAS 12036‑70‑3) is the essential precursor for fabricating ZrTiO₄–Al₂TiO₅ (ZAT) composite ceramics that achieve ultralow thermal expansion (CTE = 0.3–1.3×10⁻⁶ K⁻¹) while withstanding 100‑hour thermal exposure between 750 and 1400 °C without microstructural degradation [REFS‑6]. These composites are used in diesel particulate filters, catalyst substrates, and aerospace thermal protection systems. The procurement value lies in the crystallographic anisotropy of pure ZrTiO₄ (CTE = 8.29×10⁻⁶ K⁻¹), which, when combined with Al₂TiO₅, produces controlled microcracking that is the mechanistic basis for thermal shock resistance [REFS‑7].

Photocatalytic Heterojunction Electrodes Requiring Specific Conduction Band Alignment

In Z‑scheme and type‑II heterojunction photocatalytic systems (e.g., TiO₂/ZrTiO₄ or boron‑doped rutile/anatase/ZrTiO₄ ternary junctions), ZrTiO₄ is incorporated specifically because its conduction band edge lies 0.20 eV more negative than that of anatase TiO₂, facilitating directional electron transfer and suppressing electron–hole recombination [REFS‑8]. Its higher resistance to thermal reduction (onset >673 K vs. ~473 K for TiO₂) also makes it suitable for photocatalysts operating under mildly reducing conditions or at elevated temperatures where TiO₂ would accumulate oxygen vacancies and degrade [REFS‑9]. The band gap of 3.33–3.65 eV ensures near‑UV photoactivity while the more negative conduction band provides a larger overpotential for reduction half‑reactions [REFS‑9].

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